Ethyl 2-chloro-6-nitroquinoline-3-carboxylate
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Overview
Description
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-6-nitroquinoline-3-carboxylate typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with ethyl nitroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents such as dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of ethyl 2-amino-6-nitroquinoline-3-carboxylate.
Oxidation: Formation of quinoline N-oxides
Scientific Research Applications
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-chloro-6-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-6-nitroquinoline-3-carboxylate
- 2-Oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates
- 4-Hydroxy-2-quinolones
Uniqueness
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and nitro group on the quinoline ring makes it a versatile intermediate for further chemical modifications and enhances its potential as a pharmacologically active compound .
Biological Activity
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound has a molecular formula of C12H10ClN2O3 and a molecular weight of approximately 280.66 g/mol. The compound features a quinoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, along with a chlorine atom and a nitro group attached to the quinoline structure. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This mechanism suggests potential applications in cancer therapy and antimicrobial treatments.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. Research has shown that quinoline derivatives can inhibit the growth of various bacteria and fungi, making them promising candidates for developing new antibiotics .
Antitumor Activity
The compound is also being investigated for its antitumor activity. Some studies suggest that it may induce apoptosis in cancer cells by influencing cellular pathways related to growth regulation. The presence of the nitro group is often associated with enhanced antitumor effects, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components.
Synthesis
Several synthetic routes have been developed for producing this compound. These methods allow for efficient laboratory production, which is crucial for further pharmacological studies. Common reagents used in these reactions include hydrogen gas with palladium catalysts for reduction and strong oxidizing agents like potassium permanganate for oxidation.
Case Studies
- Antibacterial Activity Study : A study evaluated the antibacterial properties of several quinoline derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
- Antitumor Efficacy : Another research effort focused on the antitumor effects of this compound in vitro. The study demonstrated that treatment with this compound led to increased apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
Compound Name | Antimicrobial Activity | Antitumor Activity | Notable Features |
---|---|---|---|
This compound | Moderate | Significant | Nitro group enhances reactivity |
Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | High | Moderate | Different substitution pattern affects activity |
Ethyl 4-methylquinoline-3-carboxylate | Low | Low | Lacks nitro group; less reactive |
Properties
CAS No. |
91538-58-8 |
---|---|
Molecular Formula |
C12H9ClN2O4 |
Molecular Weight |
280.66 g/mol |
IUPAC Name |
ethyl 2-chloro-6-nitroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-7-5-8(15(17)18)3-4-10(7)14-11(9)13/h3-6H,2H2,1H3 |
InChI Key |
MKIBQVFEVREZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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